molecular formula C14H16ClN3O2 B5467263 4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5467263
M. Wt: 293.75 g/mol
InChI Key: PKAMQHKQKIKPSR-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is an organic compound with a complex structure that includes a pyrazole ring, a chloro substituent, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced using an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often require polar aprotic solvents and bases like sodium hydride.

Major Products

    Oxidation: Methoxybenzoic acid derivatives.

    Reduction: Dechlorinated pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are of significant interest. It may serve as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide exerts its effects depends on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of these targets through inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide: Similar in structure but lacks the methyl group on the pyrazole ring.

    N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide: Similar but without the chloro substituent.

Uniqueness

The presence of both the chloro and methoxyphenyl groups in 4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide provides unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-chloro-N-[1-(3-methoxyphenyl)ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-9(10-5-4-6-11(7-10)20-3)17-14(19)13-12(15)8-16-18(13)2/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAMQHKQKIKPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)C2=C(C=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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